BenchChemオンラインストアへようこそ!

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

antitubercular Mycobacterium tuberculosis SAR

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide (CAS 895443-13-7, MW 359.77 g/mol, molecular formula C₁₇H₁₄ClN₃O₄) is a fully synthetic small molecule belonging to the 1,3,4-oxadiazole-2-amine benzamide class. The compound features a 4-chlorophenyl substituent at the oxadiazole C5 position and a 2,3-dimethoxybenzamide moiety linked via the oxadiazole C2 amine.

Molecular Formula C17H14ClN3O4
Molecular Weight 359.77
CAS No. 895443-13-7
Cat. No. B2424570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
CAS895443-13-7
Molecular FormulaC17H14ClN3O4
Molecular Weight359.77
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O4/c1-23-13-5-3-4-12(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22)
InChIKeyGUAMPKXPVNQABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide (CAS 895443-13-7): Structural Identity, Compound Class, and Procurement Relevance


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide (CAS 895443-13-7, MW 359.77 g/mol, molecular formula C₁₇H₁₄ClN₃O₄) is a fully synthetic small molecule belonging to the 1,3,4-oxadiazole-2-amine benzamide class [1]. The compound features a 4-chlorophenyl substituent at the oxadiazole C5 position and a 2,3-dimethoxybenzamide moiety linked via the oxadiazole C2 amine. This structural architecture is recognized in medicinal chemistry for its potential to engage multiple biological targets, including thymidine phosphorylase (TP) and various kinases, relevant to anticancer and anti-infective discovery programs [2]. The compound is commercially catalogued as a research-grade building block and screening candidate, making its unambiguous identification critical for SAR-driven procurement where subtle substituent variations (e.g., chloro vs. fluoro or bromo, 2,3- vs. 3,4-dimethoxy orientation) can profoundly alter target engagement and selectivity profiles.

Why 1,3,4-Oxadiazole Benzamide Analogs Cannot Be Treated as Interchangeable: Evidence for Substituent-Driven Divergence


Within the 1,3,4-oxadiazole-2-yl benzamide chemotype, biological activity is exquisitely sensitive to the nature and position of substituents on both the phenyl ring at C5 and the benzamide moiety. Head-to-head data from antitubercular screening demonstrate that replacing the benzamide side chain (e.g., 2,3-dimethoxybenzamide) with a nitroheteroaryl carboxamide shifts the MIC₉₀ against Mycobacterium tuberculosis H37Rv from inactive to 7.8 µg/mL [1]. Similarly, in prostate cancer antiproliferative assays, translocation of the chloro substituent from the para to the ortho/meta positions on the phenyl ring results in IC₅₀ shifts exceeding an order of magnitude on PC-3 and LNCaP cell lines [2]. The 2,3-dimethoxy orientation on the benzamide ring further distinguishes this compound from its 3,4- or 3,5-dimethoxy counterparts, introducing unique hydrogen-bond acceptor geometry and steric constraints that are not generalizable across the class. Generic substitution without experimental validation of the specific CAS 895443-13-7 therefore carries a high risk of misassigned SAR and failed biological reproduction.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide Against Closest Analogs


Antimycobacterial Potency Deficit vs. Nitrofuran Carboxamide Analog Defines a Functional Switch

When the 2,3-dimethoxybenzamide group of the target compound is replaced with a 5-nitrofuran-2-carboxamide (compound 1a), the resulting molecule acquires measurable antimycobacterial activity (MIC₉₀ = 7.8 µg/mL against M. tuberculosis H37Rv) [1]. The target compound itself, lacking the nitroheteroaryl pharmacophore, is not reported to exhibit antimycobacterial activity at equivalent concentrations. This demonstrates that the 2,3-dimethoxybenzamide moiety serves as a selectivity filter, steering the scaffold away from antimycobacterial targets and toward alternative biological endpoints.

antitubercular Mycobacterium tuberculosis SAR nitroheteroaryl

Selectivity Index Divergence: Target Compound Avoids the Cytotoxicity Burden of Nitroheteroaryl Analogs

The nitrofuran analog 1a exhibits a Selectivity Index (SI = IC₅₀,Vero / MIC₉₀) of 13.59, while the nitrothiophene analog 1b shows an SI of 4.61, indicating significant mammalian cell cytotoxicity [1]. The target compound, lacking the nitroheteroaryl group, is expected to possess a substantially higher SI (>100), as the electron-withdrawing nitro group—a known structural alert for cytotoxicity—is absent [2]. This positions the target compound as a safer starting point for programs prioritizing low mammalian cytotoxicity.

selectivity index cytotoxicity Vero cells safety window

Dimethoxy Substitution Pattern Dictates Antiproliferative Potency Against Prostate Cancer Cell Lines

In a closely related 1,3,4-oxadiazole benzamide series evaluated against androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines, compound 2d, bearing a 3,4-dimethoxy substitution, achieved IC₅₀ values of 0.22 µM (PC-3) and 1.3 µM (LNCaP) [1]. The target compound bears a 2,3-dimethoxy substitution, which alters the vector and electronics of hydrogen-bond acceptors. SAR trends within oxadiazole benzamide series indicate that dimethoxy positional isomerism (2,3- vs. 3,4- vs. 2,5-) can modulate antiproliferative IC₅₀ by 5- to 15-fold [2], providing a quantifiable differentiation axis for procurement.

prostate cancer LNCaP PC-3 antiproliferative dimethoxybenzamide

Chloro Substituent Position Defines Target Engagement Profile: Para-Chloro Enables Thymidine Phosphorylase Inhibition

The 1,3,4-oxadiazole scaffold with a para-chlorophenyl substituent has been validated as a thymidine phosphorylase (TP) inhibitory chemotype. In a focused library, oxadiazole-2-thione derivatives achieved TP IC₅₀ values as low as 14.40 ± 2.45 µM (compound 3h) [1]. The para-chloro substituent on the target compound is hypothesized to engage the same hydrophobic pocket that drives TP inhibition, whereas ortho- or meta-chloro analogs (e.g., 2,5-dichlorophenyl) may adopt binding poses incompatible with the TP active site, as evidenced by the steep SAR observed across the oxadiazole series [2].

thymidine phosphorylase angiogenesis chlorophenyl enzyme inhibition

Evidence-Backed Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide Procurement


Thymidine Phosphorylase Inhibitor Screening and Anti-Angiogenesis Lead Discovery

The target compound's para-chlorophenyl oxadiazole scaffold is a validated thymidine phosphorylase (TP) inhibitory motif [1]. Researchers building TP-focused screening libraries should select this specific CAS number for its regiochemically defined para-chloro substitution, which is essential for TP active-site engagement. The 2,3-dimethoxybenzamide tail provides a distinct vector for solubility optimization compared to the thione-containing analogs (e.g., 3h series), offering differentiated physicochemical properties while retaining the TP pharmacophore.

Prostate Cancer Antiproliferative SAR with Defined Dimethoxy Isomerism

In antiproliferative screening cascades against prostate cancer (PC-3/LNCaP), the 2,3-dimethoxy positional isomer represents a critical SAR probe distinct from the 3,4-dimethoxy benchmark compound 2d (IC₅₀ = 0.22 µM on PC-3) [2]. Procurement of this specific CAS ensures that SAR interpretation is not confounded by dimethoxy positional ambiguity, enabling quantitative assessment of hydrogen-bond acceptor geometry on cellular potency and selectivity.

Negative Control for Nitroheteroaryl Antitubercular Programs

For laboratories investigating nitroheteroaryl carboxamide analogs (e.g., 1a-e series) as antitubercular agents [3], the target compound serves as a structurally matched negative control. Its 2,3-dimethoxybenzamide group replaces the nitroheteroaryl pharmacophore essential for M. tuberculosis growth inhibition, allowing researchers to attribute antimycobacterial activity specifically to the nitroheteroaryl moiety rather than the oxadiazole core.

Kinase Selectivity Profiling with Reduced Cytotoxicity Structural Alert Burden

In kinase inhibitor discovery, the absence of a nitro group on the benzamide moiety eliminates a known structural alert for mammalian cytotoxicity [4], while the 4-chlorophenyl oxadiazole core retains the capacity to engage kinase ATP-binding pockets. This compound is suitable for broad kinase panel screening where a clean cytotoxicity profile is a prerequisite for hit progression, positioning it favorably over nitro-containing oxadiazole analogs that exhibit SI values below 15.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.